ST271 ST271 ST-271 is tyrphostin tyrosine kinase inhibitor. ST271 reduced intracellular Ca2+ levels and inhibited activation of phospholipase C. Elevation of intracellular Ca2+ regulates agonist-induced activation of phospholipase C and that this contributes to the inhibition of thrombin-induced formation of inositol phosphates by the tyrphostin ST271.
Brand Name: Vulcanchem
CAS No.: 106392-48-7
VCID: VC0543912
InChI: InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+
SMILES: CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol

ST271

CAS No.: 106392-48-7

Cat. No.: VC0543912

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ST271 - 106392-48-7

Specification

CAS No. 106392-48-7
Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
IUPAC Name (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide
Standard InChI InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+
Standard InChI Key HMLQHJRJKQDTKW-LFYBBSHMSA-N
Isomeric SMILES CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)N
SMILES CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N
Canonical SMILES CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of ST271

Structural and Physicochemical Characteristics

ST271 (CAS RN: 106392-48-7) is a synthetic organic compound with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol . Its structure includes a cyanovinyl group and substituted phenolic rings, as indicated by the SMILES notation: O=C(N)/C(C#N)=C/C1=CC(C(C)C)=C(O)C(C(C)C)=C1 . The presence of both hydrophilic (carbonyl, nitrile) and hydrophobic (isopropyl) groups confers moderate solubility in dimethyl sulfoxide (DMSO) and aqueous buffers, making it suitable for in vitro assays .

Table 1: Key Chemical Properties of ST271

PropertyValueSource
CAS Number106392-48-7
Molecular FormulaC₁₆H₂₀N₂O₂
Molecular Weight272.34 g/mol
Purity>98%
IC₅₀ (PTK inhibition)6.7 μM (fMet-Leu-Phe pathway)
IC₅₀ (PLD inhibition)9 μM (PAF pathway)

Mechanisms of Action and Biochemical Targets

Inhibition of Protein Tyrosine Kinases

ST271 selectively inhibits PTKs, enzymes critical for phosphorylating tyrosine residues in substrate proteins. This activity disrupts downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis. In human umbilical vein endothelial cells (HUVECs), ST271 (50 μM) reduced interleukin-1α (IL-1α)- and lipopolysaccharide (LPS)-induced E-selectin expression by 70–80%, a response dependent on PTK inhibition . Notably, ST271’s effects were observed only when administered after cytokine stimulation, suggesting it targets late-stage signaling events rather than initial receptor activation .

Suppression of Phospholipase D Activity

Beyond PTK inhibition, ST271 blocks phospholipase D (PLD) activation stimulated by formyl-methionyl-leucyl-phenylalanine (fMLP) and platelet-activating factor (PAF) . PLD catalyzes the hydrolysis of phosphatidylcholine to phosphatidic acid, a lipid second messenger involved in membrane trafficking and cytoskeletal reorganization. ST271’s dual IC₅₀ values (6.7 μM for fMLP; 9 μM for PAF) highlight its versatility in modulating distinct PLD-dependent pathways .

Research Applications and Experimental Findings

Inflammatory Response Modulation

ST271 has been instrumental in dissecting the role of PTKs in inflammation. In HUVECs, pretreatment with ST271 (10–100 μM) suppressed E-selectin mRNA and protein synthesis by interfering with post-transcriptional regulatory mechanisms . This effect occurred without altering mitogen-activated protein (MAP) kinase activation, indicating a specific blockade of PTK-dependent signaling downstream of ERK-2 .

Comparative Efficacy Against Kinase Inhibitors

Studies comparing ST271 to genistein and ST638 revealed its superior potency in attenuating LPS-induced E-selectin expression. At 50 μM, ST271 achieved 50% inhibition of E-selectin, whereas genistein required concentrations >100 μM for comparable effects . This differential efficacy underscores ST271’s utility in high-resolution kinase studies.

Practical Considerations for Experimental Use

Vendor Availability and Specifications

Major suppliers, including MedChemExpress, AdooQ, and Fisher Scientific, offer ST271 at purities >98% (Table 2) . Prices range from $200–$500 per 50 mg, with lead times of 1–2 weeks for custom synthesis .

VendorCatalog NumberPurityPrice (50 mg)
MedChemExpressHY-103097>98%$498
AdooQA18329>98%$450
Fisher Scientific16440177>98%$520

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